molecular formula C9H16O3 B2824594 2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 1439896-77-1

2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B2824594
CAS No.: 1439896-77-1
M. Wt: 172.224
InChI Key: RLCBBLMWDAUQQL-UHFFFAOYSA-N
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Description

2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid is a bicyclic organic compound featuring a tetrahydropyran (THP) ring substituted with an ethyl group at the 4-position and an acetic acid moiety. This compound is structurally related to other tetrahydropyranyl-acetic acid derivatives but distinguished by its substitution pattern.

Properties

IUPAC Name

2-(4-ethyloxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-9(7-8(10)11)3-5-12-6-4-9/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCBBLMWDAUQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid typically involves the reaction of tetrahydropyran derivatives with ethyl groups under controlled conditions. One common method involves the use of ethyl tetrahydropyran-4-ylacetate as a precursor, which can be synthesized through esterification reactions involving tetrahydropyran and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tetrahydropyran ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tetrahydropyran-4-yl-acetic Acid

  • Structure : Lacks the ethyl group at the 4-position of the THP ring.
  • Physical Properties :
    • Molecular weight: 144.2 g/mol
    • Melting point: 48–50°C
  • Chemical Behavior : The absence of the ethyl group reduces steric hindrance and lipophilicity compared to the target compound. It is commonly used as a precursor in synthetic chemistry.
  • Safety : Classified with hazard codes R36/37/38 (irritant) .

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid

  • Structure : Features a methyl group instead of ethyl at the 4-position of the THP ring.
  • Similarity : 0.96 (based on structural similarity metrics) .
  • Impact of Substituent : The methyl group increases hydrophobicity but to a lesser extent than ethyl. This compound may exhibit intermediate solubility profiles between the unsubstituted and ethyl-substituted derivatives.

Ethyl Tetrahydropyran-4-yl Acetate

  • Structure : Ester derivative of tetrahydropyran-4-yl-acetic acid.
  • Physical Properties :
    • Molecular weight: 172.2 g/mol
    • Boiling point: 228.3°C
    • Density: 1.003 g/cm³ .
  • Applications : The ethyl ester enhances lipophilicity, making it suitable for applications requiring improved membrane permeability. It is often used as an intermediate in organic synthesis.

[4-(4-Methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic Acid

  • Structure : Incorporates a 4-methoxyphenyl group and two methyl groups on the THP ring.
  • This compound may exhibit distinct reactivity in cross-coupling reactions or as a building block in drug design .

Boronic Ester Derivatives (e.g., 2-(Tetrahydro-2H-pyran-4-yl)-5-(dioxaborolane)pyrimidine)

  • Structure : Contains a boronic ester group, enabling participation in Suzuki-Miyaura couplings.
  • Applications : Critical in synthesizing biaryl structures for pharmaceuticals and materials science. The boronic ester group confers unique reactivity absent in the target compound .

Boc-Protected Derivatives (e.g., {4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic Acid)

  • Structure : Includes a tert-butoxycarbonyl (Boc) protecting group on the THP ring.
  • Applications : Used in peptide synthesis to protect amine functionalities. The Boc group increases molecular weight (e.g., 946682-30-0) and alters solubility .

Comparative Analysis Table

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Physical Properties Applications/Notes
2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid Ethyl (C₂H₅), acetic acid ~172.2 (estimated) Discontinued commercially Potential intermediate in drug design
Tetrahydropyran-4-yl-acetic acid None, acetic acid 144.2 mp 48–50°C Precursor for esters/amides
4-Methyltetrahydro-2H-pyran-4-carboxylic acid Methyl (CH₃), carboxylic acid Similar to 144.2 Higher hydrophobicity Synthetic intermediate
Ethyl tetrahydropyran-4-yl acetate Ethyl ester 172.2 bp 228.3°C, d 1.003 Lipophilic intermediate
Boronic ester derivatives Dioxaborolane group Variable Reactive in cross-couplings Suzuki-Miyaura reactions
Boc-protected derivatives Boc group, acetic acid >250 (estimated) Solubility in polar solvents Peptide synthesis

Biological Activity

2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid is a compound of interest due to its structural complexity and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates a unique arrangement of atoms that contributes to its biological properties. The tetrahydro-2H-pyran ring structure is known for its ability to interact with various biological targets.

1. Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant activity of this compound can be inferred from studies on related compounds that show high efficacy in scavenging free radicals and reducing oxidative damage .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through in vitro studies. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may modulate inflammatory pathways effectively .

3. Antidiabetic Properties

In silico molecular docking studies have indicated that the compound may interact with enzymes involved in glucose metabolism, such as α-amylase and aldose reductase, which are critical targets for diabetes management . This suggests a potential role for the compound in developing antidiabetic therapies.

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : Inhibition of key enzymes related to inflammation and glucose metabolism.
  • Receptor Interaction : Potential binding to receptors involved in oxidative stress responses.

These mechanisms are crucial for understanding how the compound exerts its pharmacological effects.

Case Study 1: Antioxidant Efficacy

A study comparing various tetrahydropyran derivatives highlighted the antioxidant capacity of related compounds through DPPH radical scavenging assays. The results indicated that structural modifications significantly influenced antioxidant potency, suggesting that this compound may possess comparable or enhanced activity .

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A8520
Compound B7825
This compoundTBDTBD

Case Study 2: Anti-inflammatory Action

In vitro studies focused on the inhibition of TNF-α production by macrophages treated with various derivatives revealed that certain modifications enhanced anti-inflammatory properties. This study provides a baseline for evaluating the anti-inflammatory potential of this compound .

TreatmentTNF-α Inhibition (%)
Control0
Compound C45
Compound D60
This compoundTBD

Safety Profile

Toxicological assessments indicate that related compounds exhibit low acute toxicity with LD50 values greater than 2000 mg/kg in rodent models . Furthermore, irritation studies suggest that these compounds are non-irritating to skin and eyes, which is promising for their therapeutic application.

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